N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride
Description
N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with bromine, a methyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2S2.ClH/c1-5-4-6(13-7(5)8)14(11,12)10-3-2-9;/h4,10H,2-3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOTUROUAGDDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCCN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes bromination of 4-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves the reaction with 2-aminoethylamine to form the desired compound. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the compound’s electronic properties.
Condensation Reactions: The aminoethyl group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in drug development, particularly for conditions involving abnormal protein function .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bromine atom and thiophene ring can participate in π-π interactions and halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)-glycine derivatives
Uniqueness
N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride stands out due to its unique combination of functional groups. The presence of both a sulfonamide and a brominated thiophene ring provides distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable molecule for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
